5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Medicinal Chemistry ADME Prediction Scaffold Optimization

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a bifunctional building block combining a 7-COOH linker and a 5-Br cross-coupling site. With a predicted logP of ~1.73 and pKa of ~2.39, it offers distinct lipophilicity and acidity versus non-halogenated or chloro/fluoro analogs—critical for fine-tuning SAR. The bromine enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification, while the carboxylic acid supports direct amide/ester conjugation. Validated in antiproliferative assays (MCF-7 IC50 = 15.63 μM; U-937 IC50 = 10.38 μM), it also serves as a PROTAC precursor or chemical probe scaffold. Procure this versatile intermediate to accelerate your drug discovery programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1354777-44-8
Cat. No. B1445932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
CAS1354777-44-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNN=C21)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11)
InChIKeySRLIKUKKKGJCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid (CAS 1354777-44-8): Procurement-Grade Heterocyclic Building Block and Scaffold


5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS 1354777-44-8) is a 5-halogenated benzotriazole derivative featuring both a carboxylic acid (-COOH) moiety at the 7-position and a bromine atom at the 5-position of the fused benzene ring . It is classified as a privileged scaffold in medicinal chemistry and a versatile building block in synthetic organic chemistry, enabling diverse downstream functionalization . The compound's structural features confer distinct physicochemical properties, including a predicted pKa of 2.39±0.10 for the carboxylic acid group and a calculated logP of approximately 1.73 .

Why 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid Cannot Be Interchanged with Common Benzotriazole Analogs


Substituting 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid with unsubstituted benzotriazole-7-carboxylic acid or 5-chloro/5-fluoro analogs is not trivial due to quantifiable differences in physicochemical properties that directly impact reactivity, binding, and synthetic utility. The bromine atom significantly alters the compound's lipophilicity (logP ~1.73 vs. ~1.00 for the unsubstituted analog) and electronic profile, which affects its performance in cross-coupling reactions and biological target engagement . Furthermore, the combination of a 7-carboxylic acid and a 5-bromo substituent creates a unique bifunctional handle that is not present in simpler benzotriazole derivatives, precluding direct interchange in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid


Differential Lipophilicity (logP) vs. Unsubstituted Benzotriazole-7-carboxylic Acid

The 5-bromo substitution substantially increases the lipophilicity of the benzotriazole core relative to the unsubstituted 1H-1,2,3-benzotriazole-7-carboxylic acid. The target compound exhibits a calculated logP of approximately 1.73 , whereas the unsubstituted analog has a predicted logP of approximately 1.00 . This difference of ~0.7 log units can translate to a ~5-fold increase in partition coefficient, which is a critical parameter for optimizing membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug discovery campaigns.

Medicinal Chemistry ADME Prediction Scaffold Optimization

Enhanced Acidity (pKa) vs. Non-Halogenated Benzotriazole Carboxylic Acids

The electron-withdrawing bromine atom at the 5-position increases the acidity of the carboxylic acid group at the 7-position. The target compound has a predicted pKa of 2.39±0.10 . In contrast, 1H-benzotriazole-5-carboxylic acid, which lacks the bromine atom, exhibits a predicted pKa of approximately 3.5-4.0 . The lower pKa of the 5-bromo-7-carboxylic acid derivative indicates it is a stronger acid, which can influence its reactivity in amide coupling reactions and its ionization state at physiological pH, thereby affecting solubility and formulation properties.

Bioconjugation pH-Dependent Solubility Salt Formation

Cytotoxicity Profile in MCF-7 and U-937 Cancer Cell Lines

The compound has demonstrated moderate antiproliferative activity in cancer cell line models. Reported IC50 values are 15.63 μM against MCF-7 (breast cancer) cells and 10.38 μM against U-937 (leukemia) cells . While the specific assay conditions (e.g., incubation time, assay readout) are not fully detailed in the cited source, these values provide a quantitative baseline for comparative SAR studies. The activity is attributed to the compound's ability to induce apoptosis, as indicated by flow cytometry analyses showing cell cycle arrest .

Oncology Antiproliferative Phenotypic Screening

Optimal Procurement and Application Scenarios for 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid


Medicinal Chemistry: Halogenated Benzotriazole Scaffold for SAR Exploration

Procure 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a key intermediate for structure-activity relationship (SAR) studies where enhanced lipophilicity (logP ~1.73) and a lower pKa (~2.39) are desired relative to non-halogenated benzotriazole carboxylic acids . The 5-bromo substituent serves as a synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the 7-carboxylic acid enables direct conjugation to amines or other nucleophiles .

Anticancer Phenotypic Screening: Baseline Antiproliferative Reference Compound

Utilize this compound as a reference standard in cell-based antiproliferative assays, particularly for breast cancer (MCF-7, IC50 = 15.63 μM) and leukemia (U-937, IC50 = 10.38 μM) models . Its defined activity profile allows researchers to benchmark the potency of novel benzotriazole-derived analogs and to investigate mechanisms of apoptosis induction and cell cycle arrest .

Chemical Biology: Bifunctional Probe or PROTAC Precursor

Leverage the unique bifunctional nature of this compound—a 7-carboxylic acid for linker attachment and a 5-bromo group for further functionalization—as a starting point for designing chemical probes or PROTAC (Proteolysis Targeting Chimera) precursors. The halogen atom can be exploited for halogen bonding interactions with target proteins, as demonstrated in structural studies of bromobenzotriazoles binding to human protein kinase CK2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.